molecular formula C14H19NO2 B13235770 N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide

N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide

Cat. No.: B13235770
M. Wt: 233.31 g/mol
InChI Key: MOVUCELUCZDKJH-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide is a cyclobutanecarboxamide derivative featuring a 3-ethoxy-5-methylphenyl substituent. Cyclobutanecarboxamides are notable in medicinal chemistry for their conformational rigidity, which can enhance target binding selectivity and metabolic stability.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(3-ethoxy-5-methylphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C14H19NO2/c1-3-17-13-8-10(2)7-12(9-13)15-14(16)11-5-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16)

InChI Key

MOVUCELUCZDKJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)NC(=O)C2CCC2)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Fluorinated Cyclobutanecarboxamides (PF-03654746 and PF-03654764)

  • Key Substituents :
    • PF-03654746: 3-fluoro-4-(pyrrolidinylmethyl)phenyl, trans-3-fluoro-cyclobutane.
    • PF-03654764: Similar to PF-03654746 but with an additional 2-methylpropyl group.
  • Properties: Fluorination enhances electronegativity and metabolic stability.

SAR110894

  • Key Substituents : Cyclobutanecarboxamide core with undisclosed side chains.
  • Biological Activity :
    • Potent histamine H3-receptor antagonist.
    • Demonstrated disease-modifying effects in a transgenic tauopathy mouse model, reducing pathological tau aggregation and neurodegeneration .

N-(1-Naphthyl)-cyclobutanecarboxamide

  • Key Substituents : 1-naphthyl group.
  • Identified in environmental screening programs, suggesting environmental persistence or bioaccumulation .

N-((3-Chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide

  • Key Substituents : 3-chloropyrazinylmethyl, methylenecyclobutane.
  • Methylenecyclobutane may increase ring strain, influencing reactivity or metabolic pathways.
  • Research Context : Listed in supplier databases, though biological data are unavailable .

Comparative Data Table

Compound Name Key Substituents Biological Activity/Context Reference
This compound 3-ethoxy-5-methylphenyl Not reported -
PF-03654746 3-fluoro-4-(pyrrolidinylmethyl)phenyl, trans-3-fluoro-cyclobutane Medicinal chemistry SAR study
PF-03654764 PF-03654746 + 2-methylpropyl Medicinal chemistry SAR study
SAR110894 Undisclosed side chains H3-receptor antagonist; tauopathy efficacy
N-(1-naphthyl)-cyclobutanecarboxamide 1-naphthyl Environmental screening identification
N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide 3-chloropyrazinylmethyl, methylenecyclobutane Supplier-listed compound

Substituent Effects Analysis

  • Electron-Withdrawing Groups (e.g., Fluorine) : Enhance binding affinity via dipole interactions and improve metabolic stability (e.g., PF-series compounds) .
  • Heteroaromatic Substituents (e.g., Chloropyrazine) : May enhance target selectivity through unique π-π or halogen bonding interactions .
  • Ethoxy/Methyl Groups : Provide moderate steric hindrance and lipophilicity, balancing solubility and bioavailability.

Biological Activity

N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO2C_{13}H_{17}NO_2, with a molar mass of approximately 219.28 g/mol. Its structure consists of a cyclobutane ring linked to a carboxamide group and a substituted phenyl group with ethoxy and methyl substituents. The presence of these groups is believed to influence its biological activity significantly.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets, such as enzymes and receptors. Interaction studies have suggested that the compound could exhibit binding affinity toward various targets, which can be explored through techniques such as:

  • Molecular Docking Simulations : To predict how the compound binds to its target sites.
  • Surface Plasmon Resonance : To measure the binding interactions in real-time.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Anti-inflammatory Potential : The compound's structure suggests it may modulate inflammatory pathways, potentially beneficial in treating neuroinflammatory conditions.

Comparative Studies

A comparative analysis with structurally related compounds highlights the unique aspects of this compound. The following table summarizes key differences in structure and potential biological activity:

Compound NameStructure FeaturesUnique Aspects
N-(3-Acetylphenyl)cyclobutanecarboxamideAcetyl group instead of ethoxyDifferent biological activity due to acetyl substitution
N-(4-Methoxyphenyl)cyclobutanecarboxamideMethoxy group at para positionVariation in electronic properties affecting reactivity
N-(2-Methylphenyl)cyclobutanecarboxamideMethyl group at ortho positionDifferent steric hindrance impacting binding affinity

Case Studies and Research Findings

  • Antitumor Activity : A study involving cyclobutane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the phenyl substituents can enhance efficacy against tumors. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines .
  • Neuroinflammation : Research has indicated that compounds with similar structures can influence microglial activation states, promoting anti-inflammatory M2 phenotypes while inhibiting pro-inflammatory M1 states. This duality is crucial for developing therapeutics aimed at neurodegenerative diseases .

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